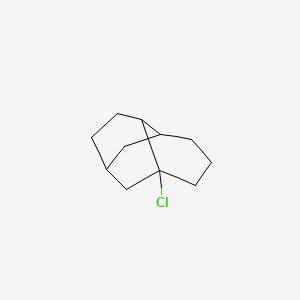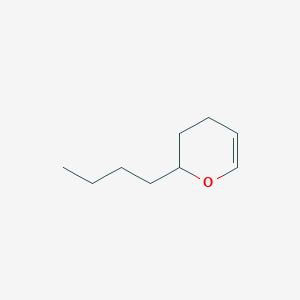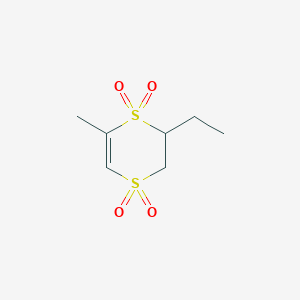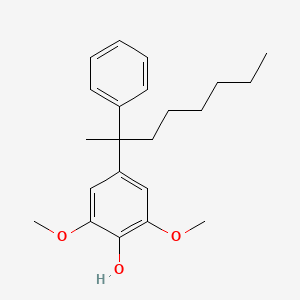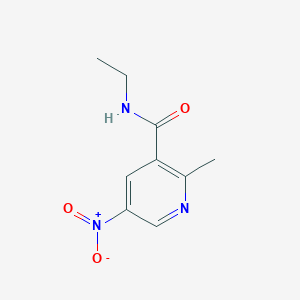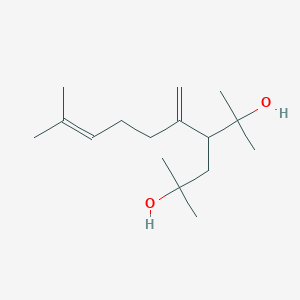
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol is a chemical compound with a complex structure. It is known for its unique molecular configuration and potential applications in various scientific fields. The compound is characterized by its two hydroxyl groups and a branched alkyl chain with multiple double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a branched alkyl halide, followed by a series of reduction and oxidation reactions to introduce the hydroxyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bonds in the alkyl chain can be reduced to single bonds using hydrogenation with palladium or platinum catalysts.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkyl ethers, esters
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and double bonds in the compound allow it to participate in various biochemical pathways, potentially modulating enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
m-Camphorene: A compound with a similar branched alkyl chain and double bonds.
6-Methyl-3,5-heptadien-2-one: Shares structural similarities with the double bonds and alkyl chain.
Uniqueness
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61194-07-8 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
2,5-dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol |
InChI |
InChI=1S/C16H30O2/c1-12(2)9-8-10-13(3)14(16(6,7)18)11-15(4,5)17/h9,14,17-18H,3,8,10-11H2,1-2,4-7H3 |
InChI-Schlüssel |
MVVIPSIYSGOKRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=C)C(CC(C)(C)O)C(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


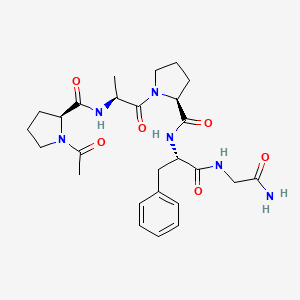
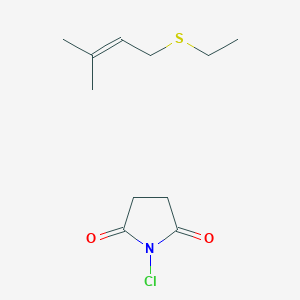
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)

